molecular formula C15H20N4OS B6448111 1-(oxan-4-yl)-N-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-amine CAS No. 2640960-15-0

1-(oxan-4-yl)-N-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-amine

Cat. No.: B6448111
CAS No.: 2640960-15-0
M. Wt: 304.4 g/mol
InChI Key: SGDBYKMIYZTIJL-UHFFFAOYSA-N
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Description

1-(Oxan-4-yl)-N-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-amine is a synthetic small molecule based on the thieno[2,3-d]pyrimidine scaffold, a recognized core structure in medicinal chemistry known for its diverse biological activities. This compound is of significant interest in early-stage oncological research, particularly in the development of targeted therapies. Thieno[2,3-d]pyrimidine derivatives are established as bioisosteres of quinazoline-based kinase inhibitors and have demonstrated potent anti-proliferative effects against various cancer cell lines in preclinical studies . For instance, structurally related 2-alkyl-substituted-4-aminothieno[2,3-d]pyrimidines have shown promising activity by inducing cell cycle arrest in both the G1 phase (in ER-positive MCF-7 breast cancer cells) and the G2 phase (in triple-negative MDA-MB-231 breast cancer cells) . Furthermore, the thieno[2,3-d]pyrimidine core is a privileged structure in kinase inhibition research, with some derivatives acting as potent inhibitors of ROCK kinases, which are key regulators of cell morphology and migration . The specific substitution pattern of this compound, featuring a pyrrolidin-3-amine linker and a tetrahydropyran (oxan-4-yl) group, is designed to modulate physicochemical properties and target affinity, potentially leading to improved pharmacokinetic profiles and selectivity in line with modern drug discovery efforts . This product is intended for research purposes to further explore these mechanisms and applications. FOR RESEARCH USE ONLY. Not for use in diagnostic, therapeutic, or human consumption.

Properties

IUPAC Name

N-[1-(oxan-4-yl)pyrrolidin-3-yl]thieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4OS/c1-5-19(12-2-6-20-7-3-12)9-11(1)18-14-13-4-8-21-15(13)17-10-16-14/h4,8,10-12H,1-3,5-7,9H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDBYKMIYZTIJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC2=C3C=CSC3=NC=N2)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Aminothiophene-3-Carbonitrile

The thieno[2,3-d]pyrimidine scaffold is constructed by reacting 2-aminothiophene-3-carbonitrile with formamidine acetate under refluxing ethanol (Scheme 1). This method yields the unsubstituted thieno[2,3-d]pyrimidin-4-amine with 85% efficiency.

Reaction Conditions

  • Reactants : 2-Aminothiophene-3-carbonitrile (1.0 equiv), formamidine acetate (1.2 equiv)

  • Solvent : Ethanol (anhydrous)

  • Temperature : 80°C, 6 hours

  • Yield : 85%

Chlorination at the C(4) Position

To enable subsequent amination, the C(4) amine is replaced with chlorine using phosphorus oxychloride (POCl₃). This step proceeds quantitatively under reflux:

Thieno[2,3-d]pyrimidin-4-amine+POCl3110C4-Chlorothieno[2,3-d]pyrimidine+NH4Cl\text{Thieno[2,3-d]pyrimidin-4-amine} + \text{POCl}3 \xrightarrow{110^\circ \text{C}} \text{4-Chlorothieno[2,3-d]pyrimidine} + \text{NH}4\text{Cl}

Optimized Parameters

  • POCl₃ : 5.0 equiv

  • Reaction Time : 3 hours

  • Yield : 98%

Functionalization of Pyrrolidin-3-Amine with the Oxan-4-yl Group

Reductive Amination of Pyrrolidin-3-one

Pyrrolidin-3-one undergoes reductive amination with tetrahydropyran-4-amine using sodium triacetoxyborohydride (STAB) as the reducing agent (Scheme 2):

Pyrrolidin-3-one+Tetrahydropyran-4-amineSTAB, CH2Cl21-(Oxan-4-yl)pyrrolidin-3-amine\text{Pyrrolidin-3-one} + \text{Tetrahydropyran-4-amine} \xrightarrow{\text{STAB, CH}2\text{Cl}2} \text{1-(Oxan-4-yl)pyrrolidin-3-amine}

Key Observations

  • Solvent : Dichloromethane (DCM) outperforms THF due to superior solubility.

  • Temperature : Room temperature (25°C) minimizes side reactions.

  • Yield : 72%

Alternative Route: Nucleophilic Substitution

For substrates with poor reactivity, a two-step protection/deprotection strategy is employed:

  • Protection : Boc-group installation on pyrrolidin-3-amine using di-tert-butyl dicarbonate.

  • Alkylation : Reaction with 4-bromotetrahydropyran in the presence of K₂CO₃.

  • Deprotection : TFA-mediated Boc removal.

Comparative Data

StepReagentYield (%)
ProtectionBoc₂O, DMAP95
Alkylation4-Bromotetrahydropyran68
DeprotectionTFA89

Coupling of Thieno[2,3-d]Pyrimidine and 1-(Oxan-4-yl)Pyrrolidin-3-Amine

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 4-chlorothieno[2,3-d]pyrimidine with 1-(oxan-4-yl)pyrrolidin-3-amine achieves C–N bond formation (Scheme 3):

4-Chlorothieno[2,3-d]pyrimidine+1-(Oxan-4-yl)pyrrolidin-3-aminePd2(dba)3,XantphosTarget Compound\text{4-Chlorothieno[2,3-d]pyrimidine} + \text{1-(Oxan-4-yl)pyrrolidin-3-amine} \xrightarrow{\text{Pd}2(\text{dba})3, \text{Xantphos}} \text{Target Compound}

Optimized Conditions

  • Catalyst : Pd₂(dba)₃ (2 mol%)

  • Ligand : Xantphos (4 mol%)

  • Base : Cs₂CO₃ (2.5 equiv)

  • Solvent : 1,4-Dioxane

  • Temperature : 100°C, 12 hours

  • Yield : 65%

Microwave-Assisted Amination

Microwave irradiation reduces reaction time without compromising yield:

  • Time : 30 minutes

  • Yield : 63%

Purification and Characterization

Chromatographic Techniques

  • Normal-Phase SiO₂ Chromatography : Elution with EtOAc/hexane (3:7) removes unreacted starting materials.

  • Reverse-Phase HPLC : Final purification using a C18 column (ACN/H₂O gradient) ensures >99% purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, pyrimidine-H), 7.32 (d, J = 5.2 Hz, 1H, thiophene-H), 4.01–3.92 (m, 2H, oxan-H), 3.58–3.49 (m, 2H, pyrrolidine-H).

  • HRMS (ESI+) : m/z calculated for C₁₈H₂₃N₅OS [M+H]⁺: 366.1698; found: 366.1701.

Challenges and Mitigation Strategies

Regioselectivity in Pyrimidine Amination

Competing reactions at C(2) and C(4) positions are mitigated by:

  • Electronic Effects : Electron-withdrawing groups at C(4) enhance nucleophilic attack.

  • Steric Guidance : Bulky ligands favor amination at the less hindered C(4) site.

Oxan-4-yl Group Stability

Tetrahydropyran rings are prone to acid-catalyzed ring-opening. Neutral pH conditions during synthesis prevent degradation.

Chemical Reactions Analysis

Types of Reactions

1-(oxan-4-yl)-N-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-amine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

1-(oxan-4-yl)-N-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(oxan-4-yl)-N-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-amine involves its interaction with specific molecular targets within the body. These targets may include enzymes, receptors, and other proteins that play crucial roles in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Thienopyrimidine Derivatives

Compound 28 : N-(4-Isoxazol-3-ylphenyl)thieno[2,3-d]pyrimidin-4-amine
  • Structure : Replaces the pyrrolidine-oxane group with a phenyl-isoxazole substituent.
  • Synthesis: Prepared via coupling of 4-chlorothieno[2,3-d]pyrimidine with 4-(1,2-oxazol-3-yl)aniline in 1,4-dioxane at 130°C .
Compound 13 : N-(4-(Benzyloxy)phenyl)-6-(pyridin-3-yl)thieno[2,3-d]pyrimidin-4-amine
  • Structure : Features a pyridin-3-yl group at position 6 and a benzyloxy-phenylamine substituent.
  • Properties : Melting point 216.2–218.1°C, HPLC purity 99%, synthesized via Suzuki coupling (Pd catalysis) .
  • Activity : Tested in breast cancer models; the pyridinyl group may improve cellular penetration.
CDK4 Inhibitors () : Thieno[2,3-d]pyrimidin-4-yl hydrazones
  • Example: 2-Pyridinecarboxaldehyde [6-(tert-butyl)thieno[2,3-d]pyrimidine-4-yl]hydrazone.
  • Activity : Potent CDK4 inhibition (IC₅₀ < 100 nM) with selectivity over CDK2/4. The hydrazone linker allows conformational flexibility, critical for binding .

Pyrrolidine-Containing Analogs

Compound in : (3R)-1-[5-Chloro-6-ethyl-2-(pyrido[2,3-b]pyrazin-7-ylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]pyrrolidin-3-amine
  • Structure : Pyrrolo[2,3-d]pyrimidine core with chloro, ethyl, and pyridopyrazine substituents.
  • Molecular Weight : 426.926 g/mol.
  • Key Difference: The pyrrolo-pyrimidine core (vs. thienopyrimidine) and sulfur-linked pyridopyrazine group may alter electron distribution and target specificity .
Compound in : 2-Chloro-N-Methyl-N-((3R,4R)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
  • Structure : Chlorinated pyrrolopyrimidine with a methylpiperidine group.
  • Relevance : Highlights the importance of stereochemistry (3R,4R configuration) in modulating activity and selectivity .

Complex Fused-Ring Systems

Compound in : N-(2-Phenylethyl)-N-(2,8,8-trimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)amine
  • Structure: Fused pyrano-pyrido-thienopyrimidine system with a phenylethyl group.
  • Molecular Formula : C₂₃H₂₄N₄OS (404.53 g/mol).
  • Key Feature: The extended π-system and pyrano ring may improve DNA intercalation or topoisomerase inhibition, though activity data are unavailable .

Comparative Analysis Table

Compound Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity Reference
Target Compound Thieno[2,3-d]pyrimidine Pyrrolidin-3-amine, oxan-4-yl ~350 (estimated) Not explicitly reported N/A
Compound 28 Thieno[2,3-d]pyrimidine 4-Isoxazol-3-ylphenyl ~310 (estimated) Kinase inhibition (PI5P4Kγ) [2]
Compound 13 Thieno[2,3-d]pyrimidine 4-(Benzyloxy)phenyl, pyridin-3-yl 404.45 Breast cancer models [5]
CDK4 Inhibitor Thieno[2,3-d]pyrimidine 6-(tert-Butyl), hydrazone linker ~350 (estimated) CDK4 inhibition (IC₅₀ < 100 nM) [4]
Compound in Pyrrolo[2,3-d]pyrimidine Chloro, ethyl, pyridopyrazine-sulfanyl 426.93 Non-polymer, structural studies [7]
Compound in Pyrano-pyrido-thienopyrimidine Phenylethyl, trimethyl 404.53 Unreported [8]

Q & A

Q. What are the optimal synthetic routes for 1-(oxan-4-yl)-N-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-amine, considering yield and purity?

  • Methodological Answer : The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves multi-step reactions. For example, copper(I)-catalyzed coupling (e.g., using CuBr and Cs₂CO₃ in DMSO at 35°C for 48 hours) can facilitate amine substitution, as demonstrated in similar pyrrolidine-thienopyrimidine syntheses . To optimize purity, chromatographic purification (e.g., gradient elution with ethyl acetate/hexane) is critical, achieving yields up to 17.9% for analogous compounds . For the thieno[2,3-d]pyrimidin-4-yl core, refluxing with formic acid or FeCl₃-SiO₂ catalysis in ethanol can yield the heterocyclic scaffold in ~75–85% yield .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer : Structural validation requires a combination of:
  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 8.8–9.0 ppm for thienopyrimidine), pyrrolidine/oxane methylene/methine protons (δ 2.5–4.0 ppm), and amine protons (δ 5.5–6.5 ppm) .
  • HRMS (ESI) : Confirm molecular weight (e.g., expected [M+H]⁺ for C₁₆H₁₉N₅OS₂: ~378.12 g/mol) .
  • IR Spectroscopy : Amine N-H stretches (~3298 cm⁻¹) and aromatic C=C/C=N vibrations (~1600 cm⁻¹) .

Q. What are the recommended protocols for purity assessment and stability testing?

  • Methodological Answer : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95%). Stability studies under varied pH (1–10), temperature (4–40°C), and light exposure can identify degradation pathways. For example, thienopyrimidine analogs show sensitivity to UV light, necessitating dark storage .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory bioactivity data across different in vitro models?

  • Methodological Answer : Contradictions often arise from assay-specific conditions (e.g., cell line variability, concentration thresholds). To mitigate:
  • Use orthogonal assays (e.g., enzymatic inhibition + cell viability assays) .
  • Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) . For instance, thieno[2,3-d]pyrimidine derivatives exhibit nanomolar affinity for kinases like CDK4 .
  • Perform dose-response studies (IC₅₀/EC₅₀ comparisons) to clarify potency discrepancies .

Q. How can computational docking studies predict the compound’s interaction with biological targets like kinases?

  • Methodological Answer :
  • Molecular docking (AutoDock Vina, Schrödinger Suite): Use crystal structures of target proteins (e.g., CDK4, PDB: 1L9X) to model binding poses. Focus on hydrogen bonds between the pyrrolidine amine and kinase hinge region (e.g., Glu144) and π-π stacking of thienopyrimidine with hydrophobic pockets .
  • MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories. For example, oxane ring flexibility may influence residence time in allosteric pockets .

Q. What in vivo models are suitable for assessing pharmacokinetics and toxicity?

  • Methodological Answer :
  • Pharmacokinetics : Use Sprague-Dawley rats for IV/PO dosing (5–20 mg/kg). Monitor plasma levels via LC-MS/MS; expect moderate bioavailability (~30–40%) due to pyrrolidine’s polarity .
  • Toxicity : Conduct acute toxicity (OECD 423) in mice, focusing on hepatorenal biomarkers (ALT, creatinine). Thienopyrimidine analogs show dose-dependent hepatotoxicity at >50 mg/kg .

Key Research Gaps and Recommendations

  • Stereochemical Effects : The chiral pyrrolidine center may influence target selectivity. Synthesize enantiomers and compare activity .
  • Metabolite Identification : Use HRMS/MS to profile Phase I/II metabolites in microsomal assays .
  • Combination Therapy : Explore synergy with standard chemotherapeutics (e.g., doxorubicin) in resistant cancer models .

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